Product packaging for 2-amino-N-(2-methoxyethyl)benzamide(Cat. No.:CAS No. 459836-89-6)

2-amino-N-(2-methoxyethyl)benzamide

Cat. No.: B183817
CAS No.: 459836-89-6
M. Wt: 194.23 g/mol
InChI Key: NOIFBUUFNRHQDC-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxyethyl)benzamide is a chemical compound of interest in organic chemistry and pharmaceutical research . As a benzamide derivative, this substance belongs to a class of compounds studied for their potential as molecular scaffolds in medicinal chemistry . The structure features both amino and methoxyethylamide functional groups, which can be pivotal for molecular recognition and interaction with biological targets. Researchers investigate such compounds for their potential in developing pharmacologically active molecules . The core benzamide structure is a common motif in the design of enzyme inhibitors and receptor ligands, making it a valuable building block for constructing more complex chemical entities in drug discovery programs . This product is intended for research and development purposes in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B183817 2-amino-N-(2-methoxyethyl)benzamide CAS No. 459836-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIFBUUFNRHQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580049
Record name 2-Amino-N-(2-methoxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459836-89-6
Record name 2-Amino-N-(2-methoxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Benzamide Chemistry and Derivatives

Benzamides are a broad class of organic compounds containing a benzene (B151609) ring linked to an amide group. ontosight.ai They are of immense interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules. researchgate.net Benzamide (B126) derivatives have been investigated for a multitude of therapeutic uses, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.net

The core structure of 2-amino-N-(2-methoxyethyl)benzamide places it within the aminobenzamide subclass. The presence of the ortho-amino group is particularly noteworthy, as it can participate in hydrogen bonding and metal coordination, influencing the molecule's interaction with biological targets. Furthermore, the N-substituted 2-methoxyethyl group can enhance solubility in polar solvents, a desirable property for compounds intended for biological studies.

Derivatives of this core structure, where the substituents on the benzoyl ring or the amide nitrogen are varied, allow for the systematic exploration of structure-activity relationships (SAR). For example, replacing the 2-methoxyethyl group with other moieties, such as a 2-chlorophenyl or a trifluoromethylphenyl group, can alter the compound's steric and electronic properties, thereby affecting its stability, solubility, and biological activity.

Significance in Organic Synthesis and Medicinal Chemistry Research

Strategies for Amide Bond Formation

The creation of the amide linkage between a benzoic acid derivative and an amine like 2-methoxyethylamine is the cornerstone of synthesizing this compound. Several reliable methods are employed to facilitate this reaction, each with its own set of advantages and applications.

Acyl Chloride Coupling Reactions with Amine Intermediates

A common and effective method for forming amides is through the reaction of an acyl chloride with an amine. fishersci.co.uklibretexts.org This approach, often referred to as the Schotten-Baumann reaction, involves the conversion of a carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. fishersci.co.uk The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is produced. libretexts.org

The initial step involves the activation of the carboxylic acid, for instance, 2-aminobenzoic acid, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. fishersci.co.uk This intermediate is highly reactive and is subsequently treated with the desired amine, in this case, 2-methoxyethylamine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of a chloride ion. chemguide.co.uk The reaction is often performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.ukresearchgate.net

A variety of bases can be used to scavenge the HCl produced, including tertiary amines like triethylamine (B128534) or pyridine, or even an aqueous base solution. fishersci.co.uk The choice of base and reaction conditions can be optimized to maximize the yield and purity of the resulting amide. researchgate.net

Table 1: Examples of Acyl Chloride Coupling Reactions

Acyl ChlorideAmineBaseSolventProductReference
Benzoyl chlorideMethyl amine--N-methylbenzamide youtube.com
Ethanoyl chlorideEthylamineExcess ethylamineConcentrated aqueous solutionN-ethylethanamide chemguide.co.uk
4-Fluorobenzoyl chloridePyrrolidineTriethylamineCyrene™N-(4-Fluorobenzoyl)pyrrolidine hud.ac.uk
3,5-Dimethoxybenzoyl chlorideAnilineTriethylamineCyrene™N-(3,5-Dimethoxyphenyl)benzamide hud.ac.uk

This table presents illustrative examples of the acyl chloride coupling method and does not represent the direct synthesis of this compound.

Coupling Reagent-Mediated Amidation Protocols

To circumvent the often harsh conditions required for acyl chloride formation, a wide array of coupling reagents has been developed to facilitate the direct amidation of carboxylic acids with amines. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. nih.gov This method is particularly valuable when dealing with sensitive functional groups that might not be compatible with chlorinating agents. researchgate.net

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govyoutube.com In the presence of a carbodiimide, the carboxylic acid is activated to form an O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea (B33335) byproduct. youtube.com To enhance the efficiency of the reaction and suppress potential side reactions like racemization in the case of chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP) are often employed. nih.govpeptide.com

Other classes of coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.com These reagents are known for their high efficiency and the ability to promote amide bond formation with minimal side products. peptide.com

Table 2: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditive(s)Key FeaturesReference(s)
Dicyclohexylcarbodiimide (DCC)HOBtByproduct (DCU) is poorly soluble. youtube.compeptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HOBt, DMAPWater-soluble byproduct and reagent. nih.govpeptide.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)-Highly effective, especially for hindered couplings. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)HOBtVery efficient with low racemization. peptide.com

This table provides a general overview of common coupling reagents and their characteristics.

Reductive Amination Approaches for Structural Diversification

Reductive amination offers an alternative pathway for the synthesis of amines, which can then be acylated to form the final benzamide product. acsgcipr.org This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org This method is particularly useful for creating a diverse range of structural analogues by varying the carbonyl and amine starting materials. ias.ac.in

For the synthesis of a precursor to this compound, one could envision the reductive amination of a suitable aldehyde with 2-methoxyethylamine. The resulting secondary amine could then be coupled with a protected 2-aminobenzoic acid derivative.

The reduction of the imine intermediate can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice, as it is selective for the imine over the carbonyl group, allowing for a one-pot reaction. ias.ac.in Other reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are also mild and selective. libretexts.org Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is another effective method. acsgcipr.org

Synthetic Pathways for Ortho-Amino Benzamides

The presence of the ortho-amino group on the benzene (B151609) ring of this compound requires specific synthetic strategies to introduce this functionality at the correct position.

Nitro Reduction Pathways from Nitrobenzoic Acid Precursors

A widely used and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. psu.edu For the synthesis of ortho-amino benzamides, this would involve starting with a 2-nitrobenzoic acid derivative. This precursor can then undergo amide bond formation with 2-methoxyethylamine, followed by the reduction of the nitro group to an amine.

The reduction of an aromatic nitro group can be accomplished using a variety of reagents and conditions. wikipedia.org Catalytic hydrogenation with hydrogen gas over a palladium, platinum, or nickel catalyst is a common and clean method. commonorganicchemistry.com Other reducing agents include metals in acidic media, such as iron, zinc, or tin(II) chloride. commonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. For instance, tin(II) chloride is known for its mildness and can be used in the presence of other reducible groups. commonorganicchemistry.com

Table 3: Common Reagents for Nitro Group Reduction

ReagentConditionsAdvantagesReference(s)
H₂/Pd/CCatalyticClean reaction, high yield commonorganicchemistry.com
Fe/AcidAcidic mediaInexpensive commonorganicchemistry.com
SnCl₂Mild conditionsSelective for nitro groups commonorganicchemistry.com
Zn/AcidAcidic mediaMild commonorganicchemistry.comresearchgate.net
Na₂SBasic conditionsCan be selective for one of multiple nitro groups commonorganicchemistry.com

This table summarizes common methods for the reduction of aromatic nitro groups.

Aminolysis Reactions of Substituted Benzoyl Chlorides

Aminolysis, the reaction of an amine with a carboxylic acid derivative, is a direct method for forming amides. youtube.com In the context of synthesizing this compound, this could involve the reaction of 2-methoxyethylamine with a suitably activated 2-aminobenzoic acid derivative, such as its acyl chloride. nih.gov

The process involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride. youtube.com This leads to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the final amide product. youtube.com As with other acyl chloride reactions, a base is typically added to neutralize the generated HCl. chemguide.co.uk

The starting 2-aminobenzoyl chloride can be prepared from 2-aminobenzoic acid using a chlorinating agent. It is also possible to start from isatoic anhydride (B1165640), which upon reaction with an amine like 2-methoxyethylamine, can yield the desired 2-aminobenzamide (B116534) derivative. mdpi.com

Diversification Strategies for this compound Analogues

The generation of analogues of this compound is a key objective in medicinal chemistry and materials science. The inherent reactivity of the core 2-aminobenzamide structure allows for systematic modifications at three key positions, enabling the fine-tuning of its physicochemical and biological properties.

Benzoyl Ring Modification Techniques (e.g., Halogenation, Substituent Introduction)

Modification of the aromatic benzoyl ring is a common strategy to influence the electronic properties and steric profile of the molecule.

Halogenation: The introduction of halogen atoms onto the benzoyl ring can significantly alter the compound's characteristics. A one-pot synthetic method for the halogenation of a 2-aminobenzamide scaffold has been reported, starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves the initial formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate, followed by aminolysis and subsequent electrophilic aromatic substitution with an N-halosuccinimide. sioc-journal.cn This approach provides a direct route to 5-halogenated derivatives in high yields without the need to isolate intermediates. sioc-journal.cn

Data sourced from a one-pot synthesis method reported in the literature. sioc-journal.cn

Substituent Introduction:acs.orgacs.orgresearchgate.net

N-Substituent Variations and Side-Chain Engineering on the Amide Nitrogen

The amide nitrogen provides a readily accessible point for modification, allowing for the introduction of a wide array of side-chains. A prevalent synthetic route involves the reaction of isatoic anhydride with a diverse selection of primary amines. nih.gov This reaction proceeds via a nucleophilic attack on a carbonyl group, leading to ring-opening and the formation of the corresponding N-substituted 2-aminobenzamide derivative. nih.gov This method's versatility has been demonstrated in the synthesis of numerous analogues. nih.govnih.gov

More complex side-chains can also be constructed. For example, a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogues were synthesized by first coupling substituted benzoic acids with ethyl glycinates, followed by hydrolysis to a benzoylglycine intermediate. nih.gov This intermediate is then coupled with various amines to produce the final products, demonstrating a multi-step approach to elaborate side-chain engineering. nih.gov

Table 2: Examples of N-Substituent Variations on the 2-Aminobenzamide Scaffold

Amine Reactant Resulting N-Substituent Reference
p-toluidine N-(p-tolyl) nih.gov
Various substituted aminoethyl groups N-(2-aminoethyl) analogues nih.gov
Benzylamine N-(2-(Benzylamino)-2-oxoethyl) nih.gov

Functionalization of the Ortho-Amino Group

The ortho-amino group is a versatile handle for further derivatization, including acylation and participation in cyclization reactions.

Acylation: The amino group can be acylated by reacting the 2-aminobenzamide core with acylating agents like substituted benzoyl chlorides. This has been demonstrated in the synthesis of 2-benzoylaminothiobenzamides, where the starting 2-aminothiobenzamide is acylated in an acetone (B3395972) solvent. nih.gov

Cyclization Reactions: The ortho-amino group, in conjunction with the adjacent amide moiety, can undergo condensation reactions to form fused heterocyclic systems. A common transformation is the reaction of 2-aminobenzamide with various aldehydes in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to yield 2-substituted quinazolin-4(3H)-ones. acs.orgacs.org This reaction provides a pathway to a class of compounds with a distinct bicyclic structure, effectively functionalizing the original ortho-amino group by incorporating it into a new ring system. acs.orgacs.org The choice of aldehyde directly determines the nature of the substituent at the 2-position of the resulting quinazolinone. acs.org

Table 3: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide

Aldehyde Reactant Resulting 2-Substituent on Quinazolinone Reference
Benzaldehyde Phenyl acs.org
4-Chlorobenzaldehyde 4-Chlorophenyl acs.org
4-Nitrobenzaldehyde 4-Nitrophenyl acs.org
2-Naphthaldehyde 2-Naphthyl acs.org

Data sourced from a study on the synthesis of potential antileukemic agents. acs.org

Table of Compounds Mentioned

Compound Name
This compound
Isatoic anhydride
2-amino-N-(p-tolyl)benzamide
2-amino-5-chloro-N,3-dimethylbenzamide
2-amino-5-bromo-N,3-dimethylbenzamide
2-amino-5-iodo-N,3-dimethylbenzamide
2-amino-3-methylbenzoic acid
8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
N-chlorosuccinimide
N-bromosuccinimide
N-iodosuccinimide
N-(2-(benzylamino)-2-oxoethyl)benzamide
Benzoylglycine
Ethyl glycinate
2-aminothiobenzamide
2-benzoylaminothiobenzamide
Quinazolin-4(3H)-one
2-Phenylquinazolin-4(3H)-one
2-(4-Chlorophenyl)quinazolin-4(3H)-one
2-(4-Nitrophenyl)quinazolin-4(3H)-one
2-(2-Naphthyl)quinazolin-4(3H)-one
Benzaldehyde
4-Chlorobenzaldehyde
4-Nitrobenzaldehyde

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

No experimental ¹H NMR data for 2-amino-N-(2-methoxyethyl)benzamide is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

No experimental ¹³C NMR data for this compound is currently available.

Dynamic NMR Studies of Amide Rotational Barriers and Conformational Analysis

No dynamic NMR studies for this compound have been found in the surveyed literature.

Solvent Effects on NMR Chemical Shifts

There are no available studies on the solvent effects on the NMR chemical shifts of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No experimental mass spectrometry data detailing the molecular ion and fragmentation pattern of this compound is currently available.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for this compound is currently available.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental in the synthesis and analysis of this compound, providing essential tools for monitoring the progress of chemical reactions and evaluating the purity of the final product. researchgate.netresearchgate.net These methods function by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.netlibretexts.org The choice of technique allows for applications ranging from rapid, qualitative checks to comprehensive, quantitative purity assessments. metrohm.commetrohm.com

Thin-Layer Chromatography (TLC) is a widely utilized technique in synthetic chemistry due to its simplicity, speed, and low cost, making it an effective method for monitoring the progress of reactions that produce this compound. libretexts.org In this application, small aliquots of the reaction mixture are spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (the mobile phase).

As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. libretexts.org This separation allows chemists to qualitatively observe the consumption of starting materials and the formation of the product. The position of each compound is identified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org By comparing the Rf value of the product spot to that of a known standard of this compound, the identity of the product can be preliminarily confirmed. TLC is also invaluable for assessing the purity of the isolated product; the presence of multiple spots indicates impurities. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.comnih.gov This method provides a much more detailed and quantitative assessment of the purity of this compound than TLC.

In an LC-MS analysis, the compound is first passed through an HPLC (High-Performance Liquid Chromatography) column, which separates it from any impurities with high resolution. The eluent from the column is then introduced into the ion source of a mass spectrometer, where the molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly accurate mass measurements that confirm the molecular weight of the compound. nih.gov

For this compound, which has a molecular formula of C10H14N2O2 and a monoisotopic mass of 194.10553 Da, LC-MS can confirm its presence by detecting the corresponding molecular ion peak. uni.lu Often, the molecule is observed as various adducts, such as the protonated molecule [M+H]+ or the sodium adduct [M+Na]+. The high sensitivity of LC-MS allows for the detection and potential identification of even trace-level impurities that may not be visible by TLC. nih.gov Predicted mass spectrometry data for different adducts of this compound are used to identify the compound in an analysis. uni.lu

Predicted LC-MS Adducts for this compound uni.lu

Adduct FormMass-to-Charge Ratio (m/z)
[M+H]+195.11281
[M+Na]+217.09475
[M+K]+233.06869
[M+NH4]+212.13935
[M-H]-193.09825

Structure Activity Relationship Sar Investigations of 2 Amino N 2 Methoxyethyl Benzamide Derivatives

Identification of Key Pharmacophoric Features and Modulating Effects

The fundamental structure of 2-amino-N-(2-methoxyethyl)benzamide incorporates several key pharmacophoric features that are crucial for its biological interactions. These include the ortho-amino group on the benzoyl ring and the 2-methoxyethyl group attached to the amide nitrogen. The ortho-amino group can participate in hydrogen bonding and metal coordination, which can be vital for interactions with biological targets like enzymes. Similarly, the methoxyethyl group can influence the molecule's solubility and conformational flexibility.

Pharmacophore modeling studies on related benzamide (B126) derivatives, such as those targeting histone deacetylase 2 (HDAC2), have identified essential features for inhibitory activity. These models often include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (RA), and hydrophobic (HY) features. semanticscholar.org For instance, the amino group can act as a hydrogen bond donor, a feature often indispensable for activity. semanticscholar.orgpsu.edu The benzamide core itself provides a rigid scaffold, while the N-substituent and substitutions on the benzoyl ring allow for modulation of the compound's properties.

Impact of Benzoyl Ring Substituent Variations on Bioactivity

Modifications to the benzoyl ring of this compound derivatives have a profound effect on their biological activity, primarily through electronic and steric effects.

Electronic Effects of Substituents (e.g., Nitro, Cyano, Halogen)

The introduction of electron-withdrawing or electron-donating groups onto the benzoyl ring can significantly alter the electronic properties of the molecule, thereby influencing its interaction with biological targets. For example, in a series of N-(2-aminophenyl)benzamides, the introduction of electron-withdrawing groups was explored. nih.gov While some studies on related benzanilides suggest that the electronic influence of substituents has a minor effect on inhibitory activity, psu.edu other research indicates that electron-withdrawing groups like nitro or cyano can be used to modify the benzamide core. Halogenation, such as the introduction of bromo and fluoro groups, enhances electrophilicity, which can be useful for certain chemical reactions and can affect the molecule's pharmacokinetic properties.

Steric Hindrance and Its Influence on Molecular Recognition

Steric bulk on the benzoyl ring plays a critical role in how the molecule fits into the binding site of a biological target. Studies on related benzamide derivatives have shown that the steric factor can be crucial for enzyme interaction. psu.edu For instance, substitutions at certain positions can lead to a loss of activity due to steric clashes. psu.edu The size and position of substituents can dictate the molecule's ability to adopt the necessary conformation for effective binding.

Influence of N-Substituent Diversification on Biological Profiles

The N-substituent of the amide group is a key area for modification to optimize the biological activity of this compound derivatives.

Optimization of the Methoxyethyl Side Chain for Target Interaction

The 2-methoxyethyl side chain itself is a point of optimization. Its length and flexibility can be fine-tuned to improve interactions with a target. For instance, comparing 3-amino-N-(3-methoxypropyl)benzamide with 3-amino-N-(2-methoxyethyl)benzamide reveals differences in the alkoxy chain length, which can affect rigidity and solubility. The methoxy (B1213986) group can also be replaced with other functionalities to explore different binding interactions.

Evaluation of Diverse Alkyl and Aryl Amide Moieties

Replacing the 2-methoxyethyl group with various alkyl and aryl moieties has been a common strategy to explore new biological activities. For example, replacing it with a 2-chlorophenyl ring introduces steric bulk and electron-withdrawing effects, which can alter solubility and stability. The introduction of a 3-(trifluoromethyl)phenyl group increases lipophilicity and metabolic stability, making such derivatives candidates for targeting enzymes like histone deacetylases (HDACs). The evaluation of N-substituted benzimidazole (B57391) benzamides has also shown that different alkyl chains on the benzimidazole nucleus can lead to varying levels of antiproliferative activity. nih.gov

Positional Isomerism and Stereochemical Requirements in SAR of this compound Derivatives

Positional Isomerism

The placement of the amino group on the benzamide ring is a key factor influencing the molecule's interaction with its biological target. While the parent compound features a 2-amino (or ortho-amino) substitution pattern, the evaluation of its positional isomers—3-amino (meta) and 4-amino (para) benzamides—has revealed significant differences in activity.

Research on related ortho-amino benzamide series, such as those acting as histone deacetylase (HDAC) inhibitors, has demonstrated that the ortho-amino group is often indispensable for activity. psu.edu It is proposed that this group may act as a crucial hydrogen-bonding site or participate in other electrostatic interactions within the target's binding pocket. psu.edu Shifting the amino group to the meta or para position can lead to a substantial loss of potency, suggesting a strict requirement for the ortho-amino conformation for optimal binding. For instance, in a study of mercaptobenzamides, the ortho-aminobenzamide derivative displayed a different toxicity profile compared to its meta and para isomers, highlighting the impact of the amino group's position. nih.gov

Furthermore, the position of other substituents on the benzamide ring also plays a pivotal role. Studies on various benzamide derivatives have shown that substitutions at different positions can have varied effects on activity. For some series, substituents at the para-position of the benzamide moiety are well-tolerated and can even enhance activity, while substitutions at the ortho- or meta-positions may be detrimental. nih.govacs.org This suggests that the binding pocket accommodates substituents differently depending on their location on the phenyl ring. For example, in a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, electronegative substituents in the para-position of the benzamide ring were found to increase potency. nih.gov

The following table summarizes the general observations on how positional isomerism of the amino group on the benzamide core can influence the activity of related benzamide derivatives.

Position of Amino GroupGeneral Impact on Activity (in related series)Reference
2- (ortho)Often essential for activity, likely involved in key binding interactions. psu.edu
3- (meta)Generally leads to a significant decrease in activity. nih.gov
4- (para)Typically results in reduced activity compared to the ortho isomer. nih.gov

Stereochemical Requirements

The introduction of chiral centers into derivatives of this compound necessitates an evaluation of the stereochemical requirements for activity. The differential effects of enantiomers and diastereomers underscore the three-dimensional nature of the drug-target interaction.

Studies on benzamide derivatives with chiral side chains have consistently demonstrated that one stereoisomer is often significantly more active than the other(s). For example, in a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, the (S)-enantiomers displayed distinct binding affinities for their target receptors compared to their (R)-counterparts. This enantioselectivity highlights the importance of the precise spatial orientation of substituents for optimal receptor engagement.

In a study on 4-aryl-2-cycloalkylidenhydrazinylthiazoles, which contain a thiazole (B1198619) ring instead of a benzamide but illustrate the principle, the separation of diastereoisomers revealed that a specific stereoisomer, the (R)-(Z) isomer, was endowed with potent and selective inhibitory activity, an effect corroborated by molecular modeling studies. nih.gov This underscores that both the configuration at a chiral center and the geometry around a double bond can be critical for activity.

The table below illustrates the impact of stereochemistry on the activity of representative chiral benzamide analogs from a related series.

CompoundStereochemistryRelative ActivityReference
Analog A(S)-enantiomerMore Active
Analog A(R)-enantiomerLess Active
Analog B(1R, 2R)-diastereomerHigh Activity nih.gov
Analog B(1S, 2S)-diastereomerModerate Activity nih.gov
Analog B(1R, 2S)-diastereomerHigh Activity nih.gov
Analog B(1S, 2R)-diastereomerModerate Activity nih.gov

Mechanistic Investigations of Biological Activities in Vitro

Antioxidant Modulatory Mechanisms and Cellular Protection

No published studies were identified that specifically investigated the antioxidant properties of 2-amino-N-(2-methoxyethyl)benzamide.

There is no available data from radical scavenging assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, for this compound. mdpi.com Such assays are commonly used to evaluate the ability of a compound to donate a hydrogen atom or electron to neutralize free radicals. ekb.eg

Information regarding the capacity of this compound to protect cells from oxidative damage is not available in the current scientific literature.

Characterization of Antimicrobial Action Mechanisms

No specific data on the antimicrobial action mechanisms of this compound could be located. While various benzamide (B126) derivatives have been evaluated for such properties, this specific compound has not been featured in the available research. nanobioletters.comgoogle.com

There are no published reports detailing the antibacterial efficacy or the Minimum Inhibitory Concentration (MIC) values of this compound against any bacterial strains.

Similarly, studies assessing the antifungal efficacy of this compound against fungal pathogens are absent from the scientific literature. beam-alliance.eumdpi.com

Interaction with Specific Molecular Targets and Cellular Pathways

No research has been published that elucidates the interaction of this compound with any specific molecular targets or cellular pathways.

Proteomics-Based Identification of Protein and Enzyme Binding Partners

Proteomics serves as a powerful tool for the unbiased identification of protein and enzyme binding partners of small molecules. This approach can reveal the direct targets of a compound, providing insights into its mechanism of action.

While specific proteomics studies for this compound were not identified in the available research, studies on structurally related compounds, such as bengamide analogues, have successfully utilized proteomics to identify their cellular targets. For instance, a proteomics-based approach was used to identify signaling pathways affected by the bengamide analogue, LAF389. This study revealed that treatment with the compound led to altered mobility of a subset of proteins on two-dimensional gel electrophoresis. nih.gov Detailed analysis of one of these proteins, 14-3-3γ, indicated that its amino-terminal methionine was retained after treatment, suggesting that bengamides directly or indirectly inhibit methionine aminopeptidases (MetAPs). nih.govkorea.ac.kr Both known human MetAps were found to be inhibited by this bengamide analogue. nih.govkorea.ac.kr A high-resolution crystal structure of human MetAp2 co-crystallized with a bengamide revealed that the compound binds in a manner that mimics peptide substrates. nih.gov

Table 1: Proteins Identified as Potential Binding Partners for Bengamide Analogues through Proteomics

Identified ProteinExperimental ObservationImplied Target
14-3-3γRetention of N-terminal methionineMethionine Aminopeptidases (MetAPs)
Methionine Aminopeptidase 2 (MetAp2)Direct inhibition and co-crystallizationMethionine Aminopeptidase 2 (MetAp2)

This table is based on findings for bengamide analogues, which are structurally related to benzamides.

Modulation of Enzyme Activity (e.g., Kinases, Cholinesterases)

Benzamide derivatives have been investigated for their potential to modulate the activity of various enzymes, including kinases and cholinesterases, which are critical regulators of cellular processes and are implicated in numerous diseases.

Kinase Modulation

Certain 2-amino-3,5-diarylbenzamides have been identified as potent and selective inhibitors of IKK-α and IKK-β kinases. For example, specific compounds in this series demonstrated IKK-β inhibitory potencies with pIC50 values of 7.0, 6.8, and 6.8, respectively. nih.gov This series of compounds showed excellent selectivity over IKK-ε and a wide variety of other kinases. nih.gov

Another study on ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides found that these compounds could impact members of the Src family of kinases (SFK), such as Yes, Hck, Fyn, Lck, and Lyn. researchgate.net

Cholinesterase Modulation

While direct data for this compound is not available, research on other benzamide derivatives has explored their effects on cholinesterases. For instance, a study on anticholinesterase agents reported the inhibitory constants (Ki) and IC50 values for various compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Although this study did not include this compound, it provides a framework for how the inhibitory activity of such compounds is assessed.

Table 2: Examples of Enzyme Modulation by Benzamide Derivatives

Compound ClassTarget EnzymeReported Activity
2-amino-3,5-diarylbenzamidesIKK-βpIC50 values up to 7.0 nih.gov
Ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamidesSrc family kinases (Yes, Hck, Fyn, Lck, Lyn)Modulation of activity researchgate.net

This table presents data for structurally related benzamide derivatives, not this compound itself.

Cellular Pathway Modulation (e.g., Endoplasmic Reticulum Stress Response)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and secretion. Disruption of ER homeostasis leads to ER stress and activates a signaling network known as the Unfolded Protein Response (UPR). The UPR is mediated by three main ER-transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).

There is currently no direct evidence to suggest that this compound modulates the ER stress response. The UPR is a complex signaling network that aims to restore ER proteostasis but can trigger apoptosis if the stress is prolonged or severe. nih.gov The three branches of the UPR are initiated by IRE1α, PERK, and ATF6α. nih.govnih.gov Under ER stress, the chaperone BiP/GRP78 dissociates from these sensors, leading to their activation. nih.gov

IRE1 Pathway: Activated IRE1α splices XBP1 mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in protein folding and degradation. biorxiv.org

PERK Pathway: Activated PERK phosphorylates eIF2α, which attenuates global protein synthesis and promotes the translation of ATF4, a transcription factor that induces the expression of stress-responsive genes. nih.govbiorxiv.org

ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, which acts as a transcription factor to upregulate ER chaperones and other UPR target genes. nih.govnih.gov

While the modulation of these pathways by this compound has not been reported, the intricate nature of the UPR presents multiple potential points of intervention for small molecules.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the binding mechanism and predicting the strength of the interaction.

In a hypothetical study, 2-amino-N-(2-methoxyethyl)benzamide would be docked into the active site of a specific protein target. The simulation would predict the most stable binding pose and calculate a docking score or binding affinity (often expressed in kcal/mol). The results would typically be presented in a table detailing the binding energy and the key interacting amino acid residues. For instance, the analysis might reveal hydrogen bonds between the amide group of the ligand and a specific serine residue in the protein's active site, or hydrophobic interactions involving the benzamide (B126) ring.

Hypothetical Binding Interaction Data

Interacting Residue (Protein) Atom(s) in Ligand Interaction Type Distance (Å)
TYR 82 Benzene (B151609) Ring Pi-Pi Stacking 4.5
ASP 129 Amine Group (-NH2) Hydrogen Bond 2.9
LYS 134 Carbonyl Oxygen (=O) Hydrogen Bond 3.1

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. For this compound, a model would be generated based on its structure, identifying key features like hydrogen bond donors (the amine group), hydrogen bond acceptors (the carbonyl and methoxy (B1213986) oxygens), and aromatic regions (the benzene ring). This model could then be used to virtually screen large databases of compounds to identify other molecules with similar pharmacophoric features, potentially leading to the discovery of new compounds with similar biological activities.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the electronic properties of a molecule, which govern its structure, stability, and reactivity.

Calculations such as Density Functional Theory (DFT) would be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density would highlight the electron-rich and electron-poor regions of the molecule. For this compound, one might expect the oxygen and nitrogen atoms to be regions of high electron density, while the amine hydrogens would be electron-deficient. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity.

The HSAB principle is used to predict the reactivity of different sites within a molecule. By calculating local reactivity descriptors derived from quantum mechanics (such as Fukui functions), one could predict which atoms in this compound are most likely to act as nucleophiles (soft or hard bases) or electrophiles (soft or hard acids). This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis would identify the low-energy, stable conformations of this compound. Molecular dynamics (MD) simulations would then be used to study the dynamic behavior of the molecule over time, either in a solvent or in complex with a protein. MD simulations provide insights into the stability of the ligand-protein complex, the flexibility of different parts of the molecule, and the role of solvent molecules in the binding process.

Calculation of Rotational Energy Barriers (e.g., C-N Amide Bond)

The rotation around the C-N amide bond is a critical parameter in determining the three-dimensional structure and, consequently, the biological activity of amide-containing molecules. This rotation is typically hindered due to the partial double bond character of the C-N bond, arising from resonance stabilization. emorychem.science Computational methods, such as Density Functional Theory (DFT) and dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for quantifying the energy barrier associated with this rotation. nih.govmdpi.commdpi.com

In related benzamide structures, these barriers have been extensively studied. For instance, studies on N,N-diethylamide derivatives and N-benzhydrylformamides have utilized both experimental NMR data and theoretical calculations to determine the Gibbs free energy of activation for C-N bond rotation. nih.govmdpi.com These studies often reveal energy barriers in the range of 15 to 23 kcal/mol for amides in general. researchgate.net For some sterically crowded bis(2-methoxyethyl) substituted benzamides, it has been noted that they possess a low rotational barrier and are conformationally flexible at room temperature, though specific quantitative data for this compound is not provided. researchgate.net

Without specific studies on this compound, no data table for its rotational energy barrier can be presented.

Investigation of Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Solvents can stabilize or destabilize different conformers through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. dcu.ie Computational techniques like the Polarizable Continuum Model (PCM) and explicit solvent molecular dynamics (MD) simulations are employed to investigate these effects. researchgate.netnih.govnih.govmdpi.com

For example, studies on other amides have shown that polar solvents can alter the relative stability of cis and trans conformers and affect the rotational energy barrier. researchgate.netdcu.ie The 2-methoxyethyl group in the target compound is known to enhance solubility in polar solvents, and the ortho-amino group can participate in hydrogen bonding, suggesting that solvent effects would be significant for its conformational preferences. However, without specific molecular dynamics simulations or spectroscopic studies in various solvents for this compound, a quantitative analysis of these effects remains speculative.

As no specific research detailing the investigation of solvent effects on the molecular conformation of this compound was found, a data table illustrating these effects cannot be generated.

Advanced Applications and Translational Research Directions

Utility as Chemical Biology Probes for Pathway Elucidation

While direct studies utilizing 2-amino-N-(2-methoxyethyl)benzamide as a chemical biology probe are not extensively documented, the broader class of aminobenzamides serves as a valuable template for the development of such tools. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its biological function.

Derivatives of aminobenzamide have been successfully developed as potent and selective modulators of various biological targets. For instance, substituted benzamides have been identified as G protein-biased agonists for orphan G protein-coupled receptors like GPR52, providing valuable tools to investigate the signaling pathways of these receptors in neuropsychiatric and neurological diseases. chemrxiv.org Another well-known example is 3-aminobenzamide, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and cell death pathways. nih.govsigmaaldrich.com Its use has been instrumental in elucidating the role of PARP in cancer and inflammation.

The structure of this compound, featuring an aromatic amine, an amide linkage, and a flexible methoxyethyl side chain, presents multiple points for chemical modification. This allows for the synthesis of a library of derivatives that can be screened for specific biological activities. By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photo-crosslinking groups, derivatives of this compound could potentially be transformed into chemical probes to identify new biological targets or to map protein-protein interactions within a specific cellular pathway.

Table 1: Examples of Aminobenzamide Derivatives as Chemical Probes

Compound Class Target Therapeutic Area/Pathway Studied
3-Aminobenzamides Poly(ADP-ribose) polymerase (PARP) DNA repair, Cancer, Inflammation nih.govsigmaaldrich.com

Role in the Design and Synthesis of Complex Bioactive Molecules

The 2-aminobenzamide (B116534) core is a versatile building block in synthetic organic chemistry for the creation of more complex, biologically active molecules. Its utility stems from the presence of three key functional groups: the aromatic amine, the amide nitrogen, and the carbonyl group, as well as the aromatic ring itself which can be further functionalized.

Numerous studies have demonstrated the use of 2-aminobenzamide derivatives in the synthesis of heterocyclic compounds with significant pharmacological properties. A prominent example is the synthesis of quinazolin-4(3H)-ones, which are known to exhibit a wide range of activities including antitumor, anti-inflammatory, antibacterial, and anticonvulsant effects. mdpi.com The synthesis often involves the reaction of a 2-aminobenzamide with various electrophiles, leading to cyclization and the formation of the quinazolinone ring system. mdpi.com

Furthermore, the 2-aminobenzamide scaffold is a key component in the development of agents targeting specific diseases. For example, new series of anthranilamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some compounds showing promising results by inducing apoptosis. nih.govtechnologynetworks.com Other derivatives have been investigated as factor Xa inhibitors for anticoagulant therapy and as antimicrobial agents. nih.govnih.gov

This compound can serve as a readily available starting material for such synthetic endeavors. The primary amino group can be diazotized or used as a nucleophile, while the amide portion can direct cyclization reactions. The N-(2-methoxyethyl) side chain can influence the solubility and pharmacokinetic properties of the resulting complex molecules.

Table 2: Bioactive Molecules Synthesized from Aminobenzamide Scaffolds

Synthesized Molecule Class Starting Scaffold Biological Activity
Quinazolin-4(3H)-ones 2-Aminobenzamides Antitumor, Anti-inflammatory, Antibacterial mdpi.com
Novel Anthranilamides Anthranilamide derivatives Anticancer (Apoptosis induction) nih.govtechnologynetworks.com
Cationic Amphiphiles Aminobenzamide derivatives Antimicrobial nih.gov

Contributions to Specialty Chemical Manufacturing Processes and Industrial Applications

While specific large-scale industrial applications for this compound are not widely reported in the literature, its role as a potential intermediate in the manufacturing of specialty chemicals, particularly in the pharmaceutical sector, is significant. americanelements.com The synthesis of active pharmaceutical ingredients (APIs) often relies on robust and efficient chemical processes, and building blocks like 2-aminobenzamides are valuable in this context.

The manufacturing of 2-aminobenzamide derivatives can be achieved through various synthetic routes, often starting from isatoic anhydride (B1165640). researchgate.netmdpi.com The reaction of isatoic anhydride with an appropriate amine, in this case, 2-methoxyethylamine (B85606), provides a direct route to N-substituted 2-aminobenzamides. These methods can be optimized for scale-up, including the use of microwave-assisted synthesis to improve efficiency and yield. mdpi.com

The industrial utility of such compounds is intrinsically linked to the value of the final products they are used to create. As research into new pharmaceuticals and agrochemicals containing the aminobenzamide motif continues, the demand for versatile intermediates like this compound could grow. Its physical properties, such as being a powder at room temperature, facilitate its handling and storage in an industrial setting. americanelements.com

Application as Protecting Groups in Complex Organic Synthesis

In complex organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.orglibretexts.org The amino group is highly nucleophilic and often requires protection.

While amides can be formed from amines, they are generally considered too stable to serve as practical protecting groups because their removal (deprotection) often requires harsh conditions (e.g., strong acid or base) that may not be compatible with other functional groups in the molecule. chemistryviews.org For this reason, carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are more commonly used as they can be removed under milder, more specific conditions. masterorganicchemistry.com

There is no evidence in the scientific literature to suggest that this compound itself, or the 2-aminobenzoyl group, is used as a protecting group for amines. The presence of the free 2-amino group on the aromatic ring would likely interfere with its intended function as a protecting group, as this group is also reactive. Therefore, it is not considered a viable protecting group in the conventional sense. Research into novel amide-based protecting groups focuses on structures specifically designed for easier cleavage, for example, by introducing steric strain that is released upon deprotection. chemistryviews.org

Table 3: Common Protecting Groups for Amines

Protecting Group Abbreviation Common Deprotection Conditions
tert-Butyloxycarbonyl Boc Strong Acid (e.g., TFA) organic-chemistry.org
Carboxybenzyl Cbz, Z Catalytic Hydrogenation masterorganicchemistry.com

Emerging Research Frontiers and Future Directions

Development of Novel, Greener Synthetic Methodologies

The synthesis of benzamide (B126) derivatives is undergoing a significant shift towards more environmentally friendly and efficient processes. Conventional methods for producing compounds like 2-amino-N-(2-methoxyethyl)benzamide often rely on reagents such as thionyl chloride or bis(trichloromethyl) carbonate (BTC), which can involve harsh conditions and the use of hazardous solvents like benzene (B151609).

Furthermore, microwave-assisted synthesis is gaining traction as a green alternative. nih.govrsc.org This technique can dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.gov The synthesis of various 2-aminobenzamide (B116534) derivatives has been successfully demonstrated using microwave irradiation, highlighting its potential as a time-efficient and environmentally considerate method compared to classical heating. nih.govrsc.org

Table 1: Comparison of Synthetic Methodologies for Benzamide Derivatives

Feature Conventional Synthesis Greener Synthesis Methodologies
Primary Methods Use of thionyl chloride or BTC followed by aminolysis. One-pot reactions, multi-component reactions, microwave-assisted synthesis. sioc-journal.cnnih.govnih.gov
Reaction Time Typically several hours. Can be reduced to minutes with microwave assistance. nih.gov
Yield Moderate to good (e.g., 68-75% after recrystallization). Often higher (e.g., up to 94% in one-pot synthesis). sioc-journal.cn

| Environmental Impact | Often involves hazardous reagents and solvents (e.g., benzene). | Aims to use milder conditions, less hazardous materials, and simpler work-up procedures. sioc-journal.cnrsc.org |

Exploration of Undiscovered Biological Activities and Molecular Target Pathways

While research into the specific biological profile of this compound is in its early stages, preliminary studies have indicated that it possesses antioxidant and antimicrobial properties. Its primary known application is in the field of proteomics, where it is used as a tool to study protein interactions and cellular pathways due to its ability to bind to specific proteins and modulate enzyme activity.

The broader family of 2-aminobenzamide derivatives has been evaluated for a wider range of biological effects, suggesting promising avenues for future investigation. Extensive screening of related compounds has confirmed their potential as antimicrobial agents against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov For example, certain derivatives showed notable activity against Staphylococcus aureus, Escherichia coli, and Aspergillus fumigatus. nih.gov

Beyond antimicrobial effects, the benzamide scaffold is a well-established pharmacophore in drug discovery. Halogen-substituted benzamide derivatives have been investigated for anticancer, antiemetic, and antipsychotic properties. researchgate.net A significant area of exploration is their potential as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression. researchgate.net Other research has identified benzamides as inhibitors of the Glycine transporter 1 (GlyT1), giving them anticonvulsant properties in preclinical models. nih.gov These findings suggest that this compound and its future analogues could be explored for novel therapeutic applications in oncology and neurology.

Table 2: Potential Biological Activities and Molecular Targets of Benzamide Derivatives

Biological Activity Molecular Target/Pathway Compound Class/Example Citation(s)
Antimicrobial Not specified 2-aminobenzamide derivatives nih.gov
Antioxidant Not specified This compound
Anticancer Matrix Metalloproteinases (MMPs) Halogen-substituted benzamides researchgate.net
Anticonvulsant Glycine Transporter 1 (GlyT1) Benzamide GlyT1 inhibitors nih.gov

| Proteomics Research Tool | Binds to specific proteins to study cellular pathways | this compound | |

Integration of Advanced Computational Modeling for Rational Design and Optimization

Modern drug discovery increasingly relies on computational modeling to accelerate the design and optimization of new chemical entities. For a scaffold like this compound, these in silico techniques can predict molecular properties, identify potential biological targets, and refine structures to enhance potency and selectivity before committing to costly and time-consuming laboratory synthesis.

Key computational methods include:

Density Functional Theory (DFT): This quantum mechanical method is used to calculate the electronic structure of a molecule, predicting properties such as its geometry, vibrational frequencies (infrared spectra), and electronic characteristics like the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). researchgate.net This provides fundamental insights into the molecule's reactivity and potential interaction points.

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, such as a protein or enzyme. researchgate.net Docking simulations calculate a binding affinity score, which helps to prioritize compounds and suggests how the ligand interacts with specific amino acid residues in the target's binding site. This is crucial for the rational design of potent inhibitors, for example, in the context of targeting MMPs for cancer therapy. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the behavior of the ligand-protein complex over time. researchgate.net This method provides a more dynamic picture of the interaction, assessing the stability of the binding pose and the persistence of key interactions, such as hydrogen bonds, within a simulated physiological environment. researchgate.net

By integrating these computational tools, researchers can build robust structure-activity relationship (SAR) models, guiding the strategic modification of the this compound structure to optimize its biological activity for a desired target.

Table 3: Applications of Computational Modeling in Benzamide Derivative Research

Computational Method Application in Drug Design and Optimization Citation
Density Functional Theory (DFT) Calculation of molecular structure, vibrational spectra, and electronic properties (MEP, FMOs) to understand molecular reactivity. researchgate.net
Molecular Docking Prediction of binding modes and affinities to biological targets (e.g., enzymes) to guide rational design and identify potential leads. researchgate.net

| Molecular Dynamics (MD) Simulations | Assessment of the stability of the ligand-target complex and analysis of intermolecular interactions over time. | researchgate.net |

Strategic Integration with High-Throughput Screening Technologies for Lead Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets to identify "hits"—compounds that display a desired activity. For a molecule like this compound, HTS provides a powerful engine for discovering new biological functions and initiating lead generation campaigns.

The process involves creating a library of diverse compounds, which could include this compound and a host of its structurally related analogues. This library is then tested using automated, miniaturized assays designed to measure a specific biological event. Successful HTS campaigns have screened over 100,000 compounds to identify a small number of active hits. nih.gov

A variety of HTS assay formats can be employed, depending on the target and desired outcome:

Enzyme Assays: These assays measure the ability of a compound to inhibit or activate a specific enzyme. Techniques can be based on colorimetric or fluorogenic substrates that produce a signal upon enzymatic conversion. srce.hr

Cell-Based Assays: These are used to assess a compound's effect on whole cells. This can include reporter gene assays, where a target's activation leads to the expression of a reporter protein like luciferase, or image-based assays that quantify cellular changes, such as the reduction of pathological protein aggregates. nih.govresearchgate.net

Binding Assays: These directly measure the binding of a compound to a target, often a receptor. For example, the GloSensor cAMP assay can be used in a high-throughput format to identify agonists for G protein-coupled receptors (GPCRs). chemrxiv.org

The integration of HTS allows for an unbiased and large-scale exploration of the biological potential of the this compound scaffold, rapidly identifying promising starting points for novel therapeutic development programs.

Table 4: Examples of High-Throughput Screening (HTS) Technologies

HTS Assay Type Principle Example Application Citation(s)
Reporter Gene Assay Measures the activity of a target protein by linking it to the expression of an easily quantifiable reporter protein (e.g., luciferase). Screening for small molecules that enhance the effects of oligonucleotides. nih.gov
Image-Based Screening Uses automated microscopy and image analysis to quantify a phenotypic change in cells (e.g., presence of protein bodies). Discovering therapeutic candidates for Adult Polyglucosan Body Disease. researchgate.net
Fluorogenic Enzyme Assay Uses a substrate that becomes fluorescent after being acted upon by an enzyme, allowing for sensitive detection of enzyme activity. General screening for various enzyme activities. srce.hr

| Receptor Activation Assay | Measures a downstream signaling event (e.g., cAMP production) to quantify receptor agonism or antagonism. | Evaluating compounds for GPR52 agonist activity. | chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-amino-N-(2-methoxyethyl)benzamide?

  • Methodology : The synthesis typically involves coupling a benzoyl chloride derivative with a substituted amine. For example, a Boc-protected 2-aminoethyl methoxy intermediate can be reacted with a benzoyl chloride under basic conditions (e.g., DIPEA in dichloromethane) . Deprotection with HCl/dioxane yields the final compound. Alternative routes may use reductive amination or Pd-catalyzed cross-coupling for structural diversification .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-substitution. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is critical for removing unreacted starting materials .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH2_2CH2_2O) and aromatic protons .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/water mixtures and compare bond lengths/angles with similar benzamides (e.g., N-(2-methoxyphenyl)-2-nitrobenzamide) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodology :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Cytotoxicity Assays : Employ MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .
  • Target Engagement : Use fluorescence polarization or SPR to assess binding to enzymes like histone deacetylases (HDACs), given structural similarities to known HDAC inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Methodology :

  • Substituent Variation : Modify the benzamide ring (e.g., introduce chloro, nitro, or cyano groups at positions 3 or 5) to enhance binding affinity .
  • Side-Chain Engineering : Replace the methoxyethyl group with bulkier alkoxy chains (e.g., ethoxypropyl) to improve lipophilicity and blood-brain barrier penetration .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like Trypanosoma brucei enzymes .

Q. How can solubility limitations of this compound be addressed in formulation studies?

  • Methodology :

  • Co-Solvent Systems : Use PEG 400 or cyclodextrin-based solutions to enhance aqueous solubility .
  • Salt Formation : React with HCl or maleic acid to generate water-soluble salts without altering bioactivity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation method) for sustained release .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum concentration) to minimize variability .
  • Off-Target Profiling : Use kinome-wide screening or proteomics to identify unintended interactions .
  • Meta-Analysis : Compare data across PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .

Methodological Resources

  • Spectral Databases : Cross-reference NMR/IR data with PubChem (CID: 34489-94-6) and NIST Chemistry WebBook .
  • Synthetic Protocols : Adapt procedures from Acta Crystallographica for crystal structure validation and J. Chem. Soc. Perkin Trans. for reaction optimization .
  • Biological Data Repositories : Utilize ChEMBL and BindingDB for comparative analysis of benzamide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.